molecular formula C17H19F3N2O2 B2551710 N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1164116-42-0

N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

Cat. No.: B2551710
CAS No.: 1164116-42-0
M. Wt: 340.346
InChI Key: SMPFSTYFGAMXRA-FNORWQNLSA-N
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Description

N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19F3N2O2 and its molecular weight is 340.346. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c1-11-8-12(2)10-13(9-11)21-16(24)14-4-3-6-22(14)7-5-15(23)17(18,19)20/h5,7-10,14H,3-4,6H2,1-2H3,(H,21,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPFSTYFGAMXRA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19F3N2O2C_{17}H_{19}F_3N_2O_2 with a molecular weight of approximately 348.34 g/mol. The structure features a pyrrolidine ring substituted with a trifluoroketone moiety, which is known to influence biological activity through various mechanisms.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenyl derivatives with trifluoromethyl ketones. The synthetic route typically includes:

  • Formation of the Pyrrolidine Ring : By reacting appropriate amines with carbonyl compounds.
  • Introduction of the Trifluoroketone Group : This step often involves nucleophilic addition reactions where the trifluoroketone acts as an electrophile.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. For example:

  • Cyclooxygenase (COX) Inhibition : Some studies suggest that structurally related compounds may exhibit anti-inflammatory properties through COX inhibition.
Enzyme TargetActivity LevelReference
COX-1Moderate Inhibition
COX-2High Inhibition

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, potentially leading to increased efficacy against cancer cell lines.

Case Studies

  • Case Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated that a related pyrrolidine derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacteria types.
  • In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing tumor growth rates when administered in conjunction with standard chemotherapy agents.

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